(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Description
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative characterized by a fluorine substituent at the para position and a 4-oxopiperidine-1-carbonyl group at the meta position of the phenyl ring. The boronic acid moiety (-B(OH)₂) enables reversible covalent interactions with biological targets, particularly serine residues in enzymes, making it relevant in medicinal chemistry and drug design . This compound is structurally related to β-lactamase inhibitors like vaborbactam but differs in its substitution pattern and scaffold .
Properties
IUPAC Name |
[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOLDUVESIHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine-4-one under specific conditions. The nitro group is reduced to an amine, which is then acylated with boronic acid to form the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used as a building block for the synthesis of potential therapeutic agents. Its ability to form stable carbon-boron bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities .
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Piperidine/Pyrrolidine Substitutions
Several analogs with modified piperidine or pyrrolidine groups exhibit distinct properties:
Key Insight : The 4-oxopiperidine group in the target compound likely improves binding affinity and solubility compared to pyrrolidine analogs due to its keto group, which can participate in hydrogen bonding .
Comparison with β-Lactamase Inhibitors
Boronic acid-based β-lactamase inhibitors, such as vaborbactam and chiral α-amido-β-triazolylethaneboronic acids, share the boronic acid motif but differ in substituents:
- Vaborbactam : Lacks the 4-oxopiperidine group; instead, it features a cyclic boronate structure. It exhibits a Ki of 0.008 µM against class A/C β-lactamases .
- Chiral α-amido-β-triazolylethaneboronic acids : Incorporate triazole substituents for improved cell penetration. These compounds show Ki values as low as 0.004 µM .
- (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid : The 4-oxopiperidine group may enhance binding to serine β-lactamases through additional hydrogen bonds, though specific inhibitory data are unavailable.
Key Insight : The target compound’s unique substitution pattern could offer a balance between potency and solubility, addressing limitations of earlier boronic acid inhibitors .
Solubility and Stability Considerations
- Phenyl boronic acid derivatives with bulky substituents (e.g., [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) often precipitate in aqueous media, limiting in vitro testing .
- The 4-oxopiperidine group may mitigate solubility issues due to its polar keto group, unlike hydrophobic substituents in compounds like pyren-1-yl boronic acid .
- Oxidation stability : Boronic esters with electron-withdrawing groups (e.g., fluorine) show slower oxidation rates, suggesting the target compound’s fluorine substituent may enhance stability in biological environments .
Electronic and Reactivity Effects
- 4-Oxopiperidine-1-carbonyl group : The electron-withdrawing carbonyl may further polarize the boronic acid moiety, enhancing its reactivity toward nucleophilic serine residues in enzymes .
Biological Activity
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound with significant potential in medicinal chemistry, particularly due to its applications in drug development and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H13BFNO4
- IUPAC Name : [4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
- CAS Number : 1704082-33-6
The biological activity of this compound primarily arises from its ability to form stable carbon-boron bonds. This feature is crucial in the context of enzyme inhibition and the synthesis of bioactive molecules. The compound participates in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds through transmetalation processes involving palladium catalysts .
1. Anticancer Activity
Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, phenylboronic acid nitrogen mustard prodrugs exhibited superior DNA cross-linking capabilities compared to traditional chemotherapeutics like chlorambucil. In vivo studies demonstrated that these compounds significantly inhibited tumor growth in models of triple-negative breast cancer (TNBC), with over 90% inhibition rates observed without affecting normal tissues .
2. Enzyme Inhibition
The compound's structure allows it to act as a reversible inhibitor for various enzymes. Its boronic acid moiety can interact with the active sites of serine proteases and other target proteins, leading to inhibition of their activity. This property has been exploited in designing enzyme inhibitors for therapeutic purposes .
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of a series of boronic acid derivatives, including this compound, in inhibiting tumor growth in xenograft models. The results indicated that these compounds could reduce tumor size significantly while exhibiting lower toxicity compared to conventional therapies. The study emphasized the need for further exploration into the mechanisms governing their selectivity and efficacy .
Case Study 2: Pharmacokinetics and Safety
In pharmacokinetic studies involving animal models, this compound demonstrated favorable absorption and distribution characteristics. The maximum tolerated dose was established through a series of escalating doses administered intraperitoneally, with careful monitoring for adverse effects. Results showed a safe profile at therapeutic doses, supporting its potential for clinical use .
Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
